![molecular formula C27H34N2O B11493230 1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone](/img/structure/B11493230.png)
1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[3311~3,7~]dec-1-yl)ethanone is a complex organic compound that features a unique combination of pyrazino and carbazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
- Formation of the pyrazino[3,2,1-jk]carbazole core through cyclization reactions.
- Introduction of the tricyclo[3.3.1.1~3,7~]dec-1-yl group via substitution reactions.
- Final coupling of the two moieties under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may:
- Bind to specific sites on enzymes, inhibiting or activating their function.
- Interact with cellular receptors, triggering signaling pathways that lead to biological effects.
- Modulate the activity of proteins involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone: Similar compounds may include other pyrazino[3,2,1-jk]carbazole derivatives with different substituents.
Tricyclo[3.3.1.1~3,7~]decane derivatives: Compounds with similar tricyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrazino[3,2,1-jk]carbazole and tricyclo[3.3.1.1~3,7~]decane moieties, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H34N2O |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)ethanone |
InChI |
InChI=1S/C27H34N2O/c1-17-5-6-23-22(9-17)21-3-2-4-24-26(21)29(23)8-7-28(24)25(30)16-27-13-18-10-19(14-27)12-20(11-18)15-27/h5-6,9,18-20,24H,2-4,7-8,10-16H2,1H3 |
InChI Key |
NWLAPOVSVKPANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)CC56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11493152.png)
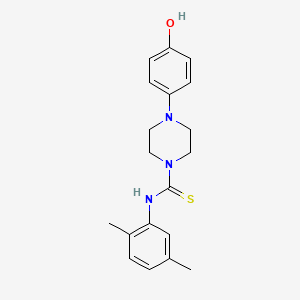
![2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B11493160.png)
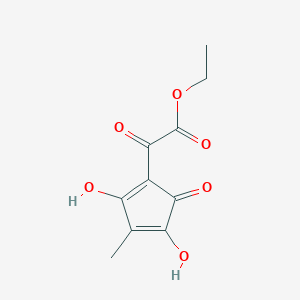
![methyl 4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493177.png)
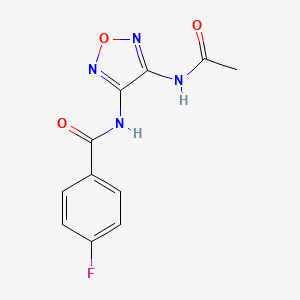
![2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11493193.png)
![[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11493206.png)
![7-(2,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11493222.png)
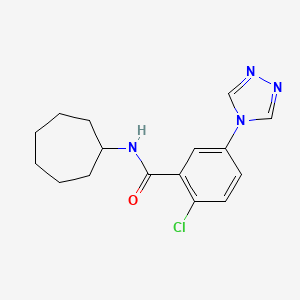
![2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11493236.png)
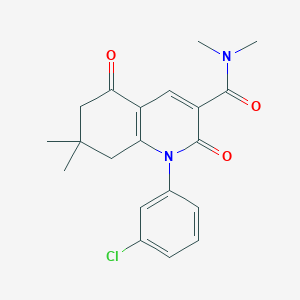
![4-(dibenzo[b,d]furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11493246.png)
![2-Methyl-4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11493250.png)
